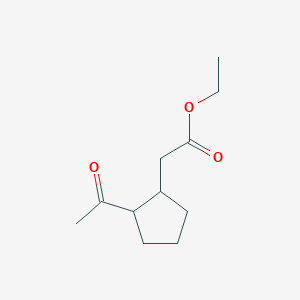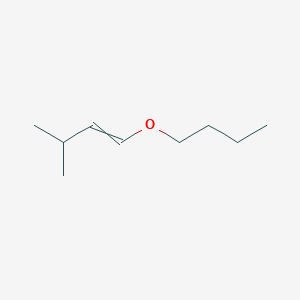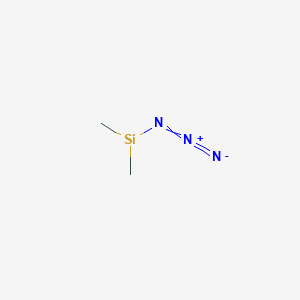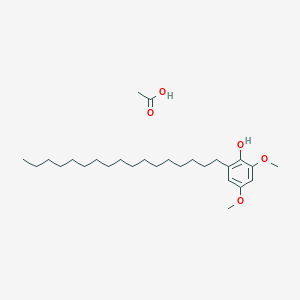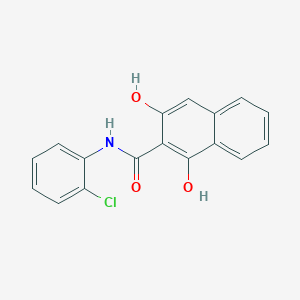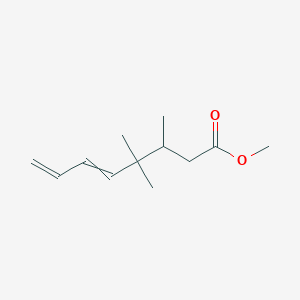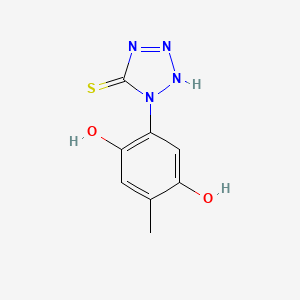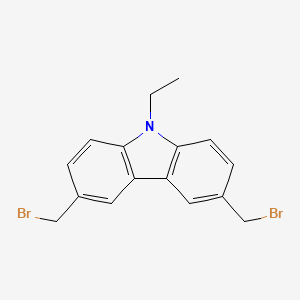
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromomethyl groups at the 3 and 6 positions, along with an ethyl group at the 9 position, makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole typically involves the bromination of 9-ethyl-9H-carbazole. One common method is the bromination of 9-ethyl-9H-carbazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,6-bis(azidomethyl)-9-ethyl-9H-carbazole, while oxidation with potassium permanganate could produce 3,6-bis(carboxymethyl)-9-ethyl-9H-carbazole.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole in its various applications depends on the specific context. In organic electronics, the compound’s ability to participate in π-conjugation and its electron-donating properties are crucial. In pharmaceuticals, the bromomethyl groups can act as reactive sites for further functionalization, allowing the compound to interact with biological targets such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Bis(bromomethyl)carbazole: Lacks the ethyl group at the 9 position, which can affect its reactivity and applications.
3,6-Bis(chloromethyl)-9-ethyl-9H-carbazole: Similar structure but with chloromethyl groups instead of bromomethyl groups, leading to different reactivity.
9-Ethyl-9H-carbazole: Lacks the bromomethyl groups, making it less reactive for certain applications.
Uniqueness
The presence of both bromomethyl groups and an ethyl group in 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole provides a unique combination of reactivity and electronic properties, making it a versatile compound for various applications in organic synthesis, materials science, and pharmaceuticals .
Eigenschaften
CAS-Nummer |
174815-05-5 |
|---|---|
Molekularformel |
C16H15Br2N |
Molekulargewicht |
381.10 g/mol |
IUPAC-Name |
3,6-bis(bromomethyl)-9-ethylcarbazole |
InChI |
InChI=1S/C16H15Br2N/c1-2-19-15-5-3-11(9-17)7-13(15)14-8-12(10-18)4-6-16(14)19/h3-8H,2,9-10H2,1H3 |
InChI-Schlüssel |
XFSOZBXINMWQSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)CBr)C3=C1C=CC(=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


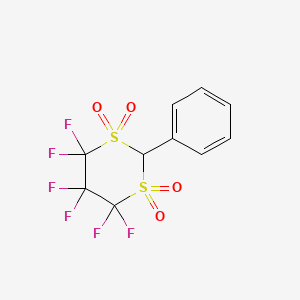
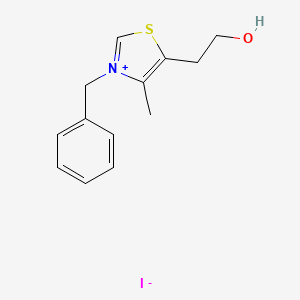
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
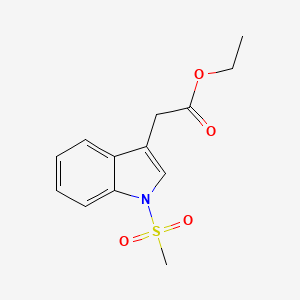

![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
